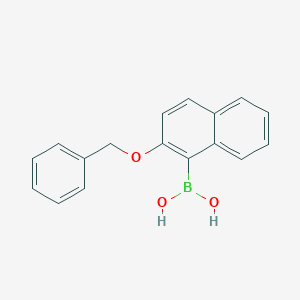

2-(苯甲氧基)萘-1-硼酸

描述

2-(Benzyloxy)naphthalen-1-ylboronic acid is a compound that is related to the naphthalene family, which is known for its two fused benzene rings. The compound of interest is not directly discussed in the provided papers, but it shares structural similarities with the naphthalene derivatives mentioned in the research. These derivatives are important in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires specific conditions and catalysts. For example, the Rh(III)-catalyzed cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds lead to the formation of highly functionalized naphthalenones . Another method involves the benzannulation of enamines with alkynes, mediated by hypervalent iodine(III), to synthesize polysubstituted naphthalene derivatives . These methods highlight the versatility and creativity in synthesizing naphthalene-based compounds, which could potentially be applied to the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Molecular Structure Analysis

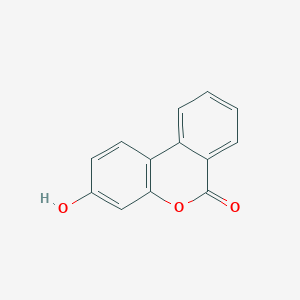

The molecular structure of naphthalene derivatives is crucial for their reactivity and properties. For instance, the triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid exhibit monomeric forms in solution and have a trigonal bipyramidal coordination geometry of tin in the solid state . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical environments.

Chemical Reactions Analysis

Naphthalene derivatives participate in a variety of chemical reactions. The cascade reactions mentioned earlier result in naphthalenone derivatives that can be further functionalized into various naphthalene derivatives . The benzannulation process is another example of a chemical reaction leading to the synthesis of naphthalene derivatives with a broad substrate scope and good functional group tolerance . These reactions are indicative of the reactivity patterns that might be expected for 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, 2-substituted-1-naphthols have been shown to be potent inhibitors of 5-lipoxygenase, with the structure of the substituent affecting the compound's activity . The dual fluorescence modes and emissions of 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid demonstrate how the physical properties, such as fluorescence, can be modulated by the molecular structure . These studies provide insights into how the properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid might be characterized and utilized.

科学研究应用

配合物中的发光性质

4-萘-1-基苯甲酸衍生物及其Eu(III)核配合物的合成和光物理性质的研究证明了发光镧系元素配合物中有效的能量转移途径。研究表明,分子内电荷转移(ICT)在从配体到Eu(III)离子的能量转移途径中起着至关重要的作用,突出了在发光材料开发中的潜在应用 (Kim, Baek, & Kim, 2006).

萘衍生物合成

在有机合成领域,研究表明相关的萘-1-硼酸在催化级联反应形成高度官能化的萘酮方面具有实用性。这些衍生物作为合成各种萘衍生物的多功能中间体,表明在合成复杂有机分子方面具有广泛的应用 (Chen, Wang, Zhang, & Fan, 2019).

交叉偶联反应

铃木交叉偶联反应已被用于合成2-(萘-2'-基)噻唑,使用萘-2-硼酸作为原料。这突出了硼酸在促进交叉偶联反应中的应用,交叉偶联反应在构建复杂的有机结构中至关重要 (Yao-ling, 2009).

多取代萘的苯环化策略

开发了一种通过苯环化合成官能化1-氨基-2-萘甲酸衍生物的新方法,该方法由碘酰苯和BF3·Et2O介导。该策略避免了重金属,拓宽了在温和条件下合成取代萘衍生物的范围 (Gao, Liu, & Wei, 2013).

用于寡核苷酸标记的荧光团开发

对用于寡核苷酸标记的新型荧光团的研究,包括2-(4-羧甲基萘-1-羰基)苯甲酸等衍生物,展示了萘-1-硼酸衍生物在增强生物应用的荧光信号方面的潜力 (Singh & Singh, 2008).

安全和危害

未来方向

The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .

属性

IUPAC Name |

(2-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGFIOKWQKNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)naphthalen-1-ylboronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)